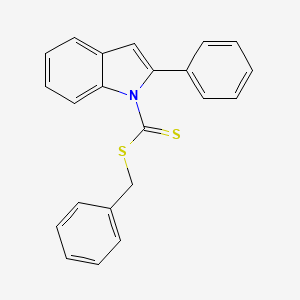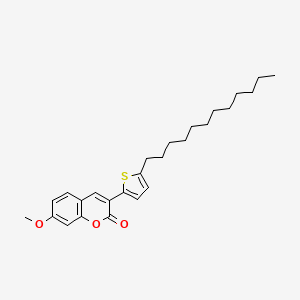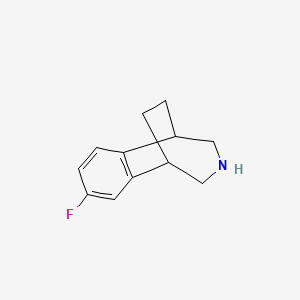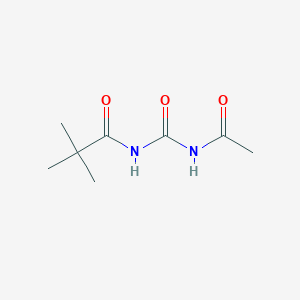amino}methyl)phenol CAS No. 915373-12-5](/img/structure/B14200441.png)
3-({[4-(Morpholin-4-yl)phenyl](pyridin-3-yl)amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol is a complex organic compound that features a morpholine ring, a phenyl group, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol typically involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:
Formation of the Morpholine Derivative: This involves the reaction of morpholine with a suitable phenyl halide under basic conditions to form the morpholine-substituted phenyl compound.
Coupling with Pyridine Derivative: The morpholine-substituted phenyl compound is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
4-(Morpholin-4-yl)phenyl derivatives: These compounds share the morpholine and phenyl moieties but differ in the substituents on the aromatic rings.
Pyridine derivatives: Compounds with similar pyridine moieties but different functional groups attached to the ring.
Uniqueness
3-({4-(Morpholin-4-yl)phenylamino}methyl)phenol is unique due to its specific combination of morpholine, phenyl, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
915373-12-5 |
|---|---|
分子式 |
C22H23N3O2 |
分子量 |
361.4 g/mol |
IUPAC名 |
3-[(4-morpholin-4-yl-N-pyridin-3-ylanilino)methyl]phenol |
InChI |
InChI=1S/C22H23N3O2/c26-22-5-1-3-18(15-22)17-25(21-4-2-10-23-16-21)20-8-6-19(7-9-20)24-11-13-27-14-12-24/h1-10,15-16,26H,11-14,17H2 |
InChIキー |
GECVZFFOEPNPOO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)N(CC3=CC(=CC=C3)O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)


![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)

